3-[5-(4-METHOXYBENZAMIDO)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPANOIC ACID
Overview
Description
3-[5-(4-METHOXYBENZAMIDO)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPANOIC ACID is a complex organic compound that features a unique structure combining an isoindoline core with a propanoic acid side chain. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-METHOXYBENZAMIDO)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Introduction of the Methoxybenzamido Group: The methoxybenzamido group can be introduced via an amide coupling reaction using 4-methoxybenzoic acid and a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Propanoic Acid Side Chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-METHOXYBENZAMIDO)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[5-(4-METHOXYBENZAMIDO)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPANOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-[5-(4-METHOXYBENZAMIDO)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPANOIC ACID involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-METHOXYBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
- 3-[5-(4-METHYLBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
Uniqueness
3-[5-(4-METHOXYBENZAMIDO)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPANOIC ACID is unique due to its combination of an isoindoline core with a methoxybenzamido group and a propanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[5-[(4-methoxybenzoyl)amino]-1,3-dioxoisoindol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-27-13-5-2-11(3-6-13)17(24)20-12-4-7-14-15(10-12)19(26)21(18(14)25)9-8-16(22)23/h2-7,10H,8-9H2,1H3,(H,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABLQDBANOULRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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